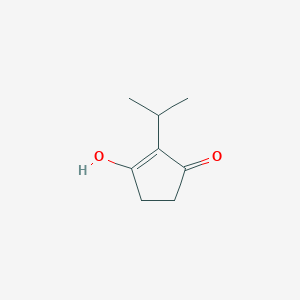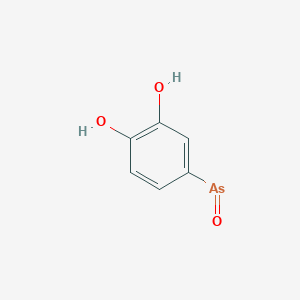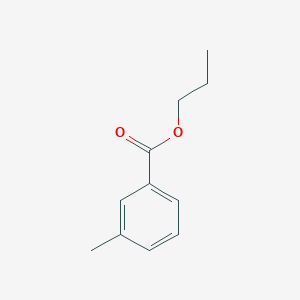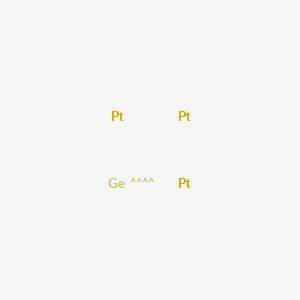
CID 78061902
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78061902 is a chemical compound with unique properties that have garnered significant interest in various scientific fields
Vorbereitungsmethoden
The synthesis of CID 78061902 involves several steps, including specific reaction conditions and industrial production methods. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions under controlled conditions. These reactions may involve the use of catalysts, solvents, and specific temperatures to achieve the desired product. Industrial production methods often scale up these reactions to produce the compound in larger quantities, ensuring consistency and purity.
Analyse Chemischer Reaktionen
CID 78061902 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds.
Wissenschaftliche Forschungsanwendungen
CID 78061902 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it has potential therapeutic applications, including drug development and disease treatment. Industrially, this compound is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing processes.
Wirkmechanismus
The mechanism of action of CID 78061902 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules, altering their function and activity. The pathways involved may include enzymatic reactions, signal transduction, and gene expression. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.
Vergleich Mit ähnlichen Verbindungen
CID 78061902 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with comparable chemical structures or propertiesSome similar compounds include CID 2632, CID 6540461, CID 5362065, and CID 5479530 .
Eigenschaften
Molekularformel |
GePt3 |
|---|---|
Molekulargewicht |
657.9 g/mol |
InChI |
InChI=1S/Ge.3Pt |
InChI-Schlüssel |
OVSVWRDHLUWKHK-UHFFFAOYSA-N |
Kanonische SMILES |
[Ge].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


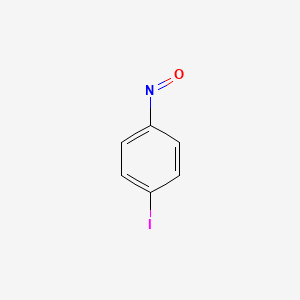
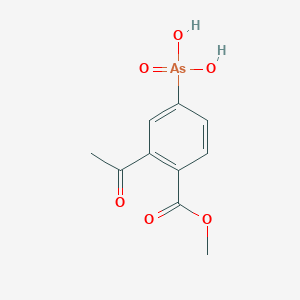


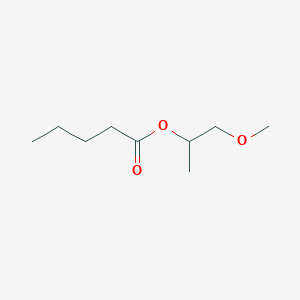

![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

![3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14728880.png)

